molecular formula C23H25N5O5S B2385055 N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-97-5

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Cat. No.: B2385055
CAS No.: 868226-97-5
M. Wt: 483.54
InChI Key: AHAKCNJYQGRSIE-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-5-yl core substituted with:

  • A 4-amino group at position 2.
  • A thioether-linked 2-((2,3-dimethylphenyl)amino)-2-oxoethyl moiety at position 2.
  • A 3,4-dimethoxybenzamide group at position 3.
  • A 6-oxo-1,6-dihydropyrimidinone backbone.

Properties

IUPAC Name

N-[4-amino-2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5S/c1-12-6-5-7-15(13(12)2)25-18(29)11-34-23-27-20(24)19(22(31)28-23)26-21(30)14-8-9-16(32-3)17(10-14)33-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAKCNJYQGRSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound with potential biological activities. Its structure includes a pyrimidine ring, which is known for its diverse pharmacological properties. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.

Molecular Structure

  • Molecular Formula : C19H19N5O4S
  • Molecular Weight : 413.5 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Activity

Research indicates that compounds with pyrimidine structures can exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown activity against various bacteria and fungi.

  • Antibacterial Activity :
    • Some pyrimidine derivatives have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating strong bactericidal properties .
    • The presence of hydrophobic substituents on the pyrimidine ring has been linked to enhanced antibacterial activity .
  • Antifungal Activity :
    • Certain derivatives have also shown antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans. The structural features that contribute to this activity include specific substitutions on the aromatic rings .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Interaction with DNA/RNA : The pyrimidine ring can intercalate into nucleic acids, disrupting replication and transcription processes in microbial cells.

Case Studies and Research Findings

Several studies have highlighted the potential of similar compounds:

  • Study on Antibacterial Activity :
    • A synthesized series of pyrimidine derivatives were tested for antibacterial efficacy against E. coli and S. aureus. Results indicated that certain modifications led to compounds with MIC values lower than standard antibiotics like ciprofloxacin .
  • Antifungal Efficacy :
    • Research has shown that some pyrimidine derivatives possess antifungal properties superior to traditional treatments like nystatin against C. albicans .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicate that specific functional groups enhance biological activity. For example, the addition of methoxy groups at certain positions has been correlated with increased potency against microbial strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine Derivatives with Benzamide Substituents

(a) 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b)
  • Structural Similarities :
    • Pyrimidine core.
    • Benzamide substituent (4-methoxy variant).
  • Key Differences: Thieno[2,3-d]pyrimidine fused ring system instead of dihydropyrimidinone. Trifluoromethylphenoxy group instead of thioether-linked dimethylphenylacetamide.
  • Bioactivity: Demonstrates anti-microbial activity against Gram-positive bacteria, suggesting the thieno ring enhances membrane penetration .
(b) AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
  • Structural Similarities :
    • Thioether linkage to a substituted oxoethyl group.
    • Methoxyphenyl substituents.
  • Key Differences: Dihydropyridine core instead of dihydropyrimidinone. Additional cyano and furyl groups.
  • Properties : Increased lipophilicity due to the trifluoromethyl group, which may enhance cellular uptake compared to the dimethylphenyl group in the target compound .

Thieno[2,3-d]pyrimidine Derivatives

3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamides
  • Structural Similarities :
    • Pyrimidine-based scaffold.
    • Carboxamide substituents.
  • Key Differences: Thieno[2,3-d]pyrimidine fused system with a thioxo group. Lack of thioether or dimethoxybenzamide groups.
  • Synthesis : Prepared via cyclization reactions under basic conditions, differing from the Cs₂CO₃-mediated coupling used for the target compound .

Sulfonamide-Pyrimidine Hybrids

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide (923216-86-8)
  • Structural Similarities: Pyrimidine core with amino and methyl substituents. Methoxyphenyl group.
  • Key Differences: Sulfonamide linkage instead of benzamide. Diethylamino group at position 4 of the pyrimidine.
  • Applications : Likely targets nucleotide-binding enzymes due to sulfonamide’s affinity for ATP-binding pockets .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
Target Compound (N-(4-amino-2-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide) Dihydropyrimidinone Thioether-linked dimethylphenylacetamide, 3,4-dimethoxybenzamide Hypothesized kinase inhibition -
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b) Thieno[2,3-d]pyrimidine Trifluoromethylphenoxy, 4-methoxybenzamide Anti-microbial
AZ331 Dihydropyridine Thioether-linked 4-methoxyphenyl, cyano, furyl Not reported
923216-86-8 Pyrimidine Diethylamino, methyl, 4-methoxybenzenesulfonamide Enzyme targeting (hypothesized)

Q & A

Q. What are the critical steps in synthesizing this compound, and how do reaction conditions influence yield?

The synthesis involves sequential coupling reactions:

  • Step 1 : Condensation of pyrimidinedione precursors with thiol-containing intermediates using HBTU/DIPEA in DMF at 0°C to RT.
  • Step 2 : Thioether formation under basic conditions (pH 8-9) to ensure nucleophilic substitution.
  • Step 3 : Final amidation with 3,4-dimethoxybenzamide derivatives. Yield optimization (≥75%) requires precise stoichiometry (e.g., 1.2:1 molar ratio of coupling reagent to amine) and inert atmosphere to prevent oxidation. Purity (>95%) is confirmed via reverse-phase HPLC with acetonitrile/water gradients .

Q. Which analytical techniques are essential for structural confirmation?

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., pyrimidine ring protons at δ 7.8–8.2 ppm; thioether methylene at δ 3.5–4.0 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 523.18).
  • HPLC : Ensures purity (>95%) with retention time consistency. Cross-referencing with computational simulations (e.g., DFT) resolves ambiguities in stereoelectronic effects .

Q. How is initial biological screening typically performed for this compound?

  • In vitro assays : Dose-response curves (IC50) in kinase inhibition or antimicrobial susceptibility tests (MIC).
  • Cellular models : Cytotoxicity profiling (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Standardized protocols include negative controls (DMSO vehicle) and positive controls (e.g., staurosporine for kinase assays) .

Advanced Research Questions

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Purity verification : LC-MS to detect degradation products (e.g., hydrolyzed amide bonds).
  • Assay standardization : Fixed ATP concentrations (100 µM) in kinase assays; consistent inoculum size in antimicrobial tests.
  • Structural analogs : Compare with fluorinated benzamide derivatives (e.g., 3,4-difluoro substitution increases kinase inhibition by 2.5×) to isolate substituent effects .

Q. How can synthesis be scaled for industrial research while maintaining purity?

  • Flow chemistry : Continuous reactors reduce batch variability (residence time: 30–60 min).
  • Automated purification : Preparative HPLC with inline UV monitoring (λ = 254 nm).
  • Process analytics : PAT (Process Analytical Technology) tools track intermediates in real-time .

Q. What methodologies identify the compound’s molecular targets?

  • Pull-down assays : Biotinylated probes coupled with streptavidin beads isolate binding proteins.
  • Thermal proteome profiling (TPP) : Detects target engagement via protein thermal stability shifts.
  • Docking simulations : AutoDock Vina screens against kinase libraries (e.g., EGFR, CDK2) .

Q. How do structural modifications impact pharmacological activity?

Key analogs and effects:

ModificationActivity ChangeMethodology
3,4-difluorobenzamide2.5× ↑ kinase inhibitionCompetitive ATP-binding assays
Thieno[2,3-d]pyrimidine core replacementLoss of antibacterial activityMIC vs. S. aureus
Methoxy → ethoxy substitutionAltered metabolic stabilityMicrosomal stability assays

SAR studies employ parallel synthesis (20–50 derivatives) and free-energy perturbation (FEP) calculations .

Q. What experimental designs mitigate off-target effects in cellular studies?

  • CRISPR-Cas9 knockouts : Validate target specificity (e.g., EGFR−/− cells).
  • Proteome-wide profiling : Activity-based protein profiling (ABPP) with fluorescent probes.
  • Dual-inhibitor controls : Co-treatment with known off-target inhibitors (e.g., wortmannin for PI3K) .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting cytotoxicity data in different cell lines?

  • Mechanistic profiling : Compare apoptosis markers (caspase-3 activation) vs. necrotic pathways (LDH release).
  • Metabolic mapping : Seahorse analysis to assess mitochondrial vs. glycolytic dependency.
  • Tissue-specific uptake : LC-MS quantifies intracellular compound concentration .

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Three-parameter logistic model : Fits sigmoidal curves (Hill slope >1 indicates cooperativity).
  • Bootstrap resampling : Generates 95% confidence intervals for IC50 values.
  • Inter-lab validation : Harmonized protocols across ≥3 independent labs reduce batch effects .

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